2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide
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Overview
Description
2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring, a carboxamide group at the 4-position, and a pyrazole moiety substituted with a methyl and a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
Compounds with a pyridine ring, like “2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide”, are often involved in various biological activities. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Pyridine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, the presence of a strong electron-withdrawing substituent (like fluorine) in the aromatic ring can lead to interesting and unusual physical, chemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using N-fluoropyridinium salts, which are efficient precursors for the synthesis of substituted 2-fluoropyridines.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the fluorinated pyridine with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Coupling Reactions: Common reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can yield biaryl compounds.
Scientific Research Applications
2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Comparison with Similar Compounds
2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide can be compared with other similar compounds, such as:
2-Fluoropyridine Derivatives: These compounds share the fluorinated pyridine core but differ in the substituents attached to the pyridine ring.
Pyrazole Derivatives: These compounds share the pyrazole moiety but differ in the substituents attached to the pyrazole ring.
Carboxamide Derivatives: These compounds share the carboxamide group but differ in the substituents attached to the amide nitrogen.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-N-(5-methyl-1-phenylpyrazol-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c1-11-14(10-19-21(11)13-5-3-2-4-6-13)20-16(22)12-7-8-18-15(17)9-12/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMZHMLNAVGIOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)NC(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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